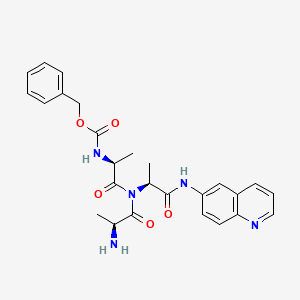
CAAAQ
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CAAAQ is a synthetic compound known for its unique chemical structure and properties. It is characterized by the presence of a quinoline ring attached to a peptide chain consisting of three alanine residues, which are protected by a carbobenzoxy group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of CAAAQ typically involves the stepwise assembly of the peptide chain followed by the attachment of the quinoline ring. The process begins with the protection of the amino groups of the alanine residues using the carbobenzoxy group. The protected alanine residues are then sequentially coupled using standard peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). Finally, the quinoline ring is introduced through a nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of automated peptide synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity and yield of the final product .
Análisis De Reacciones Químicas
Types of Reactions
CAAAQ undergoes various chemical reactions, including:
Oxidation: The quinoline ring can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The peptide chain can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The carbobenzoxy group can be removed through hydrogenolysis using palladium on carbon as a catalyst
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride.
Substitution: Palladium on carbon, hydrogen gas
Major Products Formed
Oxidation: Oxidized quinoline derivatives.
Reduction: Reduced peptide chain.
Substitution: Deprotected peptide chain
Aplicaciones Científicas De Investigación
CAAAQ has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe to investigate protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as a catalyst in various chemical reactions
Mecanismo De Acción
The mechanism of action of CAAAQ involves its interaction with specific molecular targets and pathways. In biological systems, it can bind to proteins and enzymes, modulating their activity. The quinoline ring is known to intercalate with DNA, potentially leading to the inhibition of DNA replication and transcription. The peptide chain can interact with cellular receptors, influencing signal transduction pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 6-(N-Carbobenzoxy-alanyl-alanyl-alanylamido)pyridine
- 6-(N-Carbobenzoxy-alanyl-alanyl-alanylamido)isoquinoline
- 6-(N-Carbobenzoxy-alanyl-alanyl-alanylamido)benzene
Uniqueness
CAAAQ is unique due to the presence of the quinoline ring, which imparts distinct chemical and biological properties compared to other similar compounds. The combination of the quinoline ring with the protected peptide chain enhances its stability and specificity in various applications .
Propiedades
Número CAS |
84614-60-8 |
|---|---|
Fórmula molecular |
C26H29N5O5 |
Peso molecular |
491.5 g/mol |
Nombre IUPAC |
benzyl N-[(2S)-1-[[(2S)-2-aminopropanoyl]-[(2S)-1-oxo-1-(quinolin-6-ylamino)propan-2-yl]amino]-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C26H29N5O5/c1-16(27)24(33)31(25(34)17(2)29-26(35)36-15-19-8-5-4-6-9-19)18(3)23(32)30-21-11-12-22-20(14-21)10-7-13-28-22/h4-14,16-18H,15,27H2,1-3H3,(H,29,35)(H,30,32)/t16-,17-,18-/m0/s1 |
Clave InChI |
PKIIMGRIJRIORH-BZSNNMDCSA-N |
SMILES |
CC(C(=O)N(C(C)C(=O)NC1=CC2=C(C=C1)N=CC=C2)C(=O)C(C)NC(=O)OCC3=CC=CC=C3)N |
SMILES isomérico |
C[C@@H](C(=O)N([C@@H](C)C(=O)NC1=CC2=C(C=C1)N=CC=C2)C(=O)[C@H](C)NC(=O)OCC3=CC=CC=C3)N |
SMILES canónico |
CC(C(=O)N(C(C)C(=O)NC1=CC2=C(C=C1)N=CC=C2)C(=O)C(C)NC(=O)OCC3=CC=CC=C3)N |
| 84614-60-8 | |
Sinónimos |
6-(N-carbobenzoxy-alanyl-alanyl-alanylamido)quinoline 6-(N-Cbz-Ala-Ala-Ala-amido)quinoline CAAAQ |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


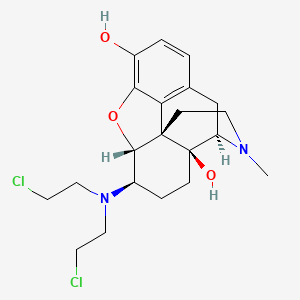
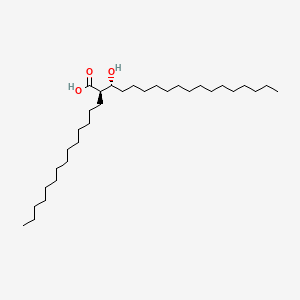
![(2S,3R)-2-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine](/img/structure/B1237770.png)
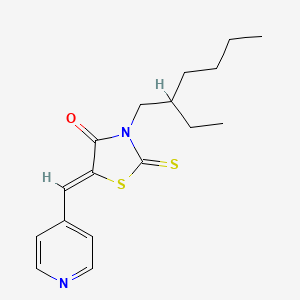
![(2R,5R)-2-[(2R,4R,5R)-2-carboxy-6-[(1R)-1,2-dihydroxyethyl]-2-[[(3S,5S,6R)-5-[[(3R)-3-dodecanoyloxytetradecanoyl]amino]-6-[[(3S,5S,6R)-3-hydroxy-5-[[(3R)-3-hydroxytetradecanoyl]amino]-4-[(3R)-3-hydroxytetradecanoyl]oxy-6-phosphonooxyoxan-2-yl]methoxy]-3-phosphonooxy-4-[(3R)-3-tetradecanoyloxytetradecanoyl]oxyoxan-2-yl]methoxy]-5-hydroxyoxan-4-yl]oxy-6-[(1R)-1,2-dihydroxyethyl]-4,5-dihydroxyoxane-2-carboxylic acid](/img/structure/B1237774.png)

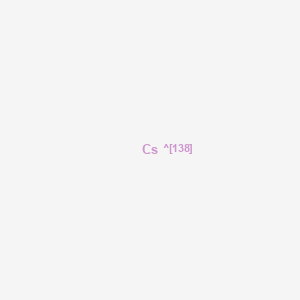
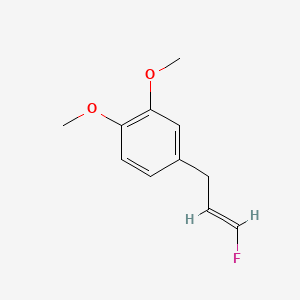



![5-O-[(E)-3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enyl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B1237787.png)
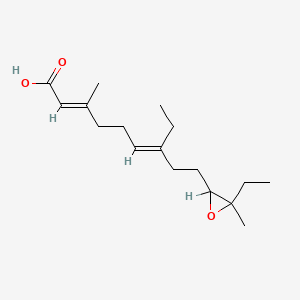
![(6R)-6-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5R)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-hydroxy-2-methylheptan-4-one](/img/structure/B1237790.png)
